![molecular formula C8H7Cl2NO2 B3047889 Methyl 2-amino-4,6-dichlorobenzoate CAS No. 147494-04-0](/img/structure/B3047889.png)
Methyl 2-amino-4,6-dichlorobenzoate
Overview
Description
“Methyl 2-amino-4,6-dichlorobenzoate” is a chemical compound . It is also known as “methyl 2,4-dichloro-6-aminobenzoate” or “methyl dicamba” and is used as a herbicide in agriculture.
Synthesis Analysis
The synthesis of “Methyl 2-amino-4,6-dichlorobenzoate” can be achieved from the intermediate I-3 . The intermediate I-3 can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4,6-dichlorobenzoate” is represented by the InChI code1S/C8H7Cl2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
. This indicates that the compound has a molecular weight of 220.05 . Physical And Chemical Properties Analysis
“Methyl 2-amino-4,6-dichlorobenzoate” is a solid at room temperature . It has a molecular weight of 220.05 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Chemical Properties
“Methyl 2-amino-4,6-dichlorobenzoate” is a chemical compound with the CAS Number: 147494-04-0 . It has a molecular weight of 220.05 and its InChI key is HPOHZHUZBACNRH-UHFFFAOYSA-N . It is typically stored at room temperature and is available in a powder form .
Synthesis
“Methyl 2-amino-4,6-dichlorobenzoate” can be synthesized from 2,4-dichlorobenzoic acid . This process is an important part of its application in scientific research, as it allows for the production of the compound in a laboratory setting.
Use in SNAr Reactions
“Methyl 2-amino-4,6-dichlorobenzoate” can be used in SNAr (nucleophilic aromatic substitution) reactions . These reactions are an important method for functionalizing aromatic compounds, and the compound’s ability to participate in these reactions makes it a valuable tool in the synthesis of a variety of N-heterocyclic compounds .
Intermediate in Chemical Research
“Methyl 2-amino-4,6-dichlorobenzoate” serves as an important intermediate in the investigation of N-heterocyclic compounds . This makes it a valuable compound in the field of organic chemistry, where it can be used to explore new reactions and synthesize new compounds.
Safety and Handling
When handling “Methyl 2-amino-4,6-dichlorobenzoate”, it’s important to note that it has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H315, H319, and H335 . This information is crucial for ensuring safe and proper handling of the compound in a research setting.
Commercial Availability
“Methyl 2-amino-4,6-dichlorobenzoate” is commercially available and can be purchased from various chemical suppliers . This accessibility makes it a convenient choice for researchers and scientists who require it for their work.
Safety And Hazards
“Methyl 2-amino-4,6-dichlorobenzoate” is classified as a warning substance . It is harmful if swallowed and may cause drowsiness or dizziness . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-amino-4,6-dichlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHZHUZBACNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494284 | |
Record name | Methyl 2-amino-4,6-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4,6-dichlorobenzoate | |
CAS RN |
147494-04-0 | |
Record name | Methyl 2-amino-4,6-dichlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147494040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-amino-4,6-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-4,6-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-AMINO-4,6-DICHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7WE4F74G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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